Product packaging for glycodeoxycholic acid(Cat. No.:)

glycodeoxycholic acid

Cat. No.: B1204046
M. Wt: 449.6 g/mol
InChI Key: WVULKSPCQVQLCU-UHFFFAOYSA-N
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Description

Historical Context of Bile Acid Discovery and Early Research on Glycine (B1666218) Conjugates

The scientific journey into the world of bile acids began in the 19th century. In 1848, Adolph Strecker was the first to isolate and characterize conjugated bile acids from ox bile, identifying glycocholic acid and taurocholic acid. oup.com This pioneering work laid the foundation for understanding that bile acids exist in the body not as free molecules but are primarily conjugated with amino acids, specifically glycine and taurine (B1682933). oup.com

These early investigations revealed that conjugation enhances the water solubility of bile acids, a critical property for their function in the aqueous environment of the bile and intestine. medchemexpress.com The work of researchers like Heinrich Otto Wieland, who was awarded the Nobel Prize in 1927 for his investigations into the constitution of bile acids, further elucidated their complex steroidal structure. mdpi.com While the primary bile acids, cholic acid and chenodeoxycholic acid, were the initial focus, subsequent research identified secondary bile acids, which are metabolites produced by the gut microbiota. Among these, deoxycholic acid and its glycine conjugate, glycodeoxycholic acid, were recognized as significant components of the bile acid pool. aging-us.com

This compound as a Key Conjugated Bile Acid Metabolite

This compound is a secondary bile acid, meaning it is not directly synthesized by the liver. Its precursor, deoxycholic acid (DCA), is formed in the intestine through the metabolic action of gut bacteria on the primary bile acid, cholic acid. aging-us.comnih.gov Specifically, intestinal bacteria perform a 7α-dehydroxylation of cholic acid to produce DCA. nih.gov

This newly formed deoxycholic acid is then reabsorbed from the intestine and transported to the liver via the enterohepatic circulation. frontiersin.org In the hepatocytes, deoxycholic acid undergoes conjugation with the amino acid glycine to form this compound. oup.comlipidmaps.org This conjugation process, catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT), attaches a glycine molecule to the C-24 carboxylic acid of the deoxycholic acid side chain. nih.gov This process increases its water solubility and facilitates its secretion into bile. nih.gov this compound is thus a key metabolite in the enterohepatic circulation, constantly cycling between the liver and the intestine. frontiersin.orgportlandpress.com

Fundamental Role of Bile Acids in Biological Systems: Beyond Digestion

While the classical role of bile acids in facilitating the digestion and absorption of dietary fats and fat-soluble vitamins is well-established, modern research has unveiled their much broader physiological significance. nih.govavantiresearch.com Bile acids are now recognized as versatile signaling molecules that regulate a diverse array of biological processes, extending far beyond the gut. nih.govnih.gov

These signaling functions are mediated through the activation of specific receptors, most notably the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5. nih.govnih.gov Through these receptors, bile acids, including this compound, influence:

Metabolic Homeostasis: They play a crucial role in regulating glucose, lipid, and energy metabolism. nih.gove-dmj.org

Immune System Modulation: Bile acids can modulate inflammatory responses and interact with immune cells. nih.gov

Gut Microbiome Regulation: There is a bidirectional relationship where bile acids shape the composition of the gut microbiota, and in turn, the microbiota modifies the bile acid pool. frontiersin.org

Cellular Processes: They can influence cell proliferation, differentiation, and apoptosis. medchemexpress.com

Research Significance of this compound as a Signaling Molecule

This compound, as a significant component of the circulating bile acid pool, has garnered considerable research interest for its specific signaling properties. It is a known agonist for the Farnesoid X Receptor (FXR), a key regulator of bile acid synthesis and metabolism. nih.govnih.gov Activation of FXR by this compound can inhibit the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thus providing a negative feedback mechanism. oup.comcaymanchem.com

Furthermore, this compound has been shown to interact with the TGR5 receptor, although its activity at this receptor can vary. nih.govnih.gov TGR5 activation is linked to the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in glucose homeostasis. nih.gov

Research has also implicated this compound in various signaling pathways, including:

STAT3 Signaling: In some contexts, it has been shown to activate the STAT3 pathway, which is involved in cell survival and proliferation. medchemexpress.com

Interleukin-22 (IL-22) Secretion: Studies have shown that this compound can induce the secretion of IL-22 from intestinal innate lymphoid cells, which has implications for gut immunity and metabolic health. mdpi.comavantiresearch.com

The ability of this compound to modulate these critical signaling pathways underscores its importance as a research subject for understanding the complex interplay between metabolism, immunity, and gut health.

Scope and Contemporary Research Paradigms for this compound

The current research landscape for this compound is dynamic and expanding, with several key areas of focus:

Biomarker Discovery: There is growing interest in the potential of this compound as a biomarker for various diseases. Elevated serum levels of GDCA have been associated with conditions such as acetaminophen-induced acute liver failure, asthma, and certain types of cancer. nih.govcaymanchem.com It is also being investigated as a potential biomarker for gallstone disease and depressive disorders in specific populations. plos.orgmdpi.com

Therapeutic Potential: The signaling properties of this compound have opened up avenues for therapeutic exploration. Its ability to modulate FXR and other pathways is being investigated for the treatment of metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and to improve insulin (B600854) resistance. mdpi.comnih.gov

Gut-Brain Axis: Emerging research is exploring the role of bile acids, including this compound, in the communication between the gut and the brain. Alterations in its levels have been linked to cognitive impairment and neurodegenerative diseases like Alzheimer's disease, suggesting its involvement in the gut-brain axis. nih.govbiorxiv.orgfrontiersin.org

Microbiome Interactions: The intricate relationship between this compound and the gut microbiome remains a major research focus. Understanding how specific microbial populations influence GDCA levels and how GDCA, in turn, shapes the microbiome is crucial for developing targeted therapeutic strategies. frontiersin.org

Contemporary research on this compound utilizes advanced techniques such as metabolomics and next-generation sequencing to unravel its complex roles in health and disease, paving the way for novel diagnostic and therapeutic approaches.

Interactive Data Tables

Table 1: Key Properties of this compound

PropertyValue
Chemical FormulaC26H43NO5
Molar Mass449.62 g/mol
TypeSecondary, Conjugated Bile Acid
PrecursorsCholic Acid, Deoxycholic Acid, Glycine
Key ReceptorsFarnesoid X Receptor (FXR), TGR5

Table 2: Research Areas and Findings for this compound

Research AreaKey Findings
Metabolism A glycine conjugate of the secondary bile acid deoxycholic acid, formed in the liver. Current time information in Milan, IT.
Signaling Acts as an agonist for the Farnesoid X Receptor (FXR), regulating bile acid synthesis. nih.govnih.gov
Biomarker Elevated serum levels are associated with liver injury, asthma, and may predict outcomes in acute liver failure. nih.govcaymanchem.com
Gut-Brain Axis Altered levels linked to cognitive impairment and neurodegenerative diseases. nih.govbiorxiv.org
Therapeutics Investigated for its potential in treating metabolic disorders and improving insulin resistance. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H43NO5 B1204046 glycodeoxycholic acid

Properties

IUPAC Name

2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVULKSPCQVQLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861898
Record name N-(3,12-Dihydroxy-24-oxocholan-24-yl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360-65-6
Record name Glycodesoxycholic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biosynthesis and Enzymatic Transformations of Glycodeoxycholic Acid

De Novo Cholesterol-Derived Primary Bile Acid Synthesis Pathways

Classical Pathway of Cholic Acid and Chenodeoxycholic Acid Formation

The classical pathway is responsible for the synthesis of the majority of primary bile acids, namely cholic acid and chenodeoxycholic acid. frontiersin.orgnih.gov This pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is located in the endoplasmic reticulum and catalyzes the hydroxylation of cholesterol at the 7α-position. jci.orgyoutube.com This initial step is the primary regulatory point in the classical pathway. jci.org

Following the initial hydroxylation, a series of enzymatic reactions modify the steroid nucleus and shorten the side chain of the cholesterol molecule. researchgate.net The synthesis of cholic acid requires the action of sterol 12α-hydroxylase (CYP8B1), while chenodeoxycholic acid synthesis does not. nih.gov The final steps in the formation of both cholic acid and chenodeoxycholic acid involve the oxidation and cleavage of the cholesterol side chain, a process that occurs in the peroxisomes. nih.gov

Alternative Pathway Contributions to Bile Acid Precursors

The alternative pathway, also known as the acidic pathway, provides a smaller but significant contribution to the total pool of bile acid precursors. oup.comfrontiersin.org This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol at the 27-position. wikipedia.orgjci.org The resulting 27-hydroxycholesterol (B1664032) can then be transported to the liver, where it is further metabolized. nih.gov

In the liver, 27-hydroxycholesterol is hydroxylated at the 7α-position by oxysterol 7α-hydroxylase (CYP7B1). jci.org Subsequent enzymatic modifications lead primarily to the formation of chenodeoxycholic acid. oup.com While the classical pathway is the dominant route for bile acid synthesis, the alternative pathway plays a role in cholesterol homeostasis in various tissues. oup.comnih.gov

Conjugation of Bile Acids: The Role of Glycine (B1666218) Amidases

Before being secreted into the bile, primary and secondary bile acids are conjugated with an amino acid, most commonly glycine or taurine (B1682933). wikipedia.orgnih.gov This conjugation process increases the solubility of bile acids at the acidic pH of the duodenum and reduces their cytotoxicity. researchgate.net Glycodeoxycholic acid is the product of the conjugation of the secondary bile acid deoxycholic acid with glycine. wikipedia.org

Hepatic Glycine Conjugation of Deoxycholic Acid to Form this compound

Deoxycholic acid is a secondary bile acid formed in the intestine through the action of gut bacteria on the primary bile acid cholic acid. amsterdamumc.nl After its absorption from the intestine and transport to the liver, deoxycholic acid undergoes conjugation with glycine. This reaction, occurring within hepatocytes, attaches a glycine molecule to the C-24 carboxyl group of deoxycholic acid, forming this compound.

Enzymes Involved in Glycine Conjugation (e.g., Bile Acid CoA Synthase, Amino Acid N-acetyltransferase)

The conjugation of deoxycholic acid with glycine is a two-step enzymatic process. nih.gov

Bile Acid-CoA Synthase (BACS) : This enzyme, also known as cholate-CoA ligase, activates the deoxycholic acid by catalyzing its conversion to a coenzyme A (CoA) thioester, deoxycholoyl-CoA. mybiosource.comcreative-enzymes.com This activation step is essential for the subsequent conjugation reaction.

Bile Acid-CoA: Amino Acid N-acyltransferase (BAAT) : This enzyme then catalyzes the transfer of the deoxycholoyl group from deoxycholoyl-CoA to the amino group of glycine, forming this compound and releasing CoA. mybiosource.comwikipedia.org BAAT is capable of conjugating various bile acids with either glycine or taurine. nih.gov

The following table summarizes the key enzymes in the formation of this compound:

EnzymePathway/ProcessFunction
Cholesterol 7α-hydroxylase (CYP7A1)Classical Bile Acid SynthesisInitiates the classical pathway by hydroxylating cholesterol. jci.orgyoutube.com
Sterol 27-hydroxylase (CYP27A1)Alternative Bile Acid SynthesisInitiates the alternative pathway by hydroxylating cholesterol. wikipedia.orgjci.org
Bile Acid-CoA Synthase (BACS)Bile Acid ConjugationActivates deoxycholic acid by forming a CoA thioester. mybiosource.comcreative-enzymes.com
Bile Acid-CoA: Amino Acid N-acyltransferase (BAAT)Bile Acid ConjugationTransfers the activated deoxycholic acid to glycine. mybiosource.comwikipedia.org

Microbial Biotransformations Influencing this compound Pool

The composition and size of the this compound pool are significantly influenced by the metabolic activities of the gut microbiota. nih.gov Intestinal bacteria possess a variety of enzymes that can modify bile acids.

Deconjugation of Primary Bile Acids by Gut Microbiota

The initial and rate-limiting step in the formation of secondary bile acids is the deconjugation of primary bile acids that are secreted into the intestine from the liver. researchgate.net In the liver, primary bile acids such as cholic acid and chenodeoxycholic acid are conjugated with the amino acids glycine or taurine, forming conjugated bile acids like glycocholic acid and taurocholic acid. nih.govresearchgate.net This conjugation process increases their water solubility. nih.gov

Upon entering the intestinal lumen, these conjugated primary bile acids become substrates for bile salt hydrolases (BSHs), enzymes that are widely distributed among gut bacteria. nih.govnih.gov BSHs catalyze the hydrolysis of the amide bond, releasing the primary bile acid (e.g., cholic acid) and the corresponding amino acid (e.g., glycine). nih.govresearchgate.net This deconjugation is a critical prerequisite for subsequent microbial modifications, including 7-dehydroxylation. frontiersin.org Several bacterial phyla within the gut microbiota are known to possess BSH activity.

Bacterial Phyla with Bile Salt Hydrolase (BSH) Activity
Firmicutes
Bacteroidetes
Actinobacteria
Proteobacteria

This table summarizes the major bacterial phyla in the human gut that are known to exhibit bile salt hydrolase activity, a crucial first step in the metabolism of primary bile acids.

Microbial 7-Dehydroxylation of Cholic Acid to Deoxycholic Acid Precursor

Following deconjugation, the liberated cholic acid can undergo 7-dehydroxylation, a multi-step enzymatic process carried out by a specific consortium of anaerobic gut bacteria, primarily from the Clostridium genus. nih.gov This pathway converts the primary bile acid cholic acid into the secondary bile acid deoxycholic acid (DCA), the immediate precursor to this compound. frontiersin.orgepfl.ch The 7-dehydroxylation process is complex and involves a series of enzymes encoded by the bile acid inducible (bai) gene cluster. researchgate.net While the complete pathway involves several enzymatic reactions, key steps have been elucidated.

Key Enzymes in the Microbial 7-Dehydroxylation of Cholic Acid
Bile acid-CoA ligase (BaiB)
3α-hydroxysteroid dehydrogenase (BaiA)
3-oxo-Δ⁴-steroid 7α-dehydratase (BaiE)
Bile acid CoA transferase (BaiF)

This table outlines some of the key enzymes involved in the multi-step conversion of cholic acid to deoxycholic acid by gut bacteria. This process is essential for the formation of the precursor to this compound.

Formation of this compound from Deoxycholic Acid by Gut Microbiota

Once deoxycholic acid is formed through 7-dehydroxylation, it can be re-conjugated with glycine by the gut microbiota to form this compound. nih.gov While the liver is the primary site of bile acid conjugation, recent studies have indicated that gut microbes also possess the capability to perform this reaction, producing what are known as microbially conjugated bile acids (MCBAs). nih.gov

The exact microbial enzymes responsible for this re-conjugation are still under investigation, but it is hypothesized that the mechanism may be analogous to the N-acyltransferase activity observed in hepatocytes. nih.gov This microbial conjugation adds another layer of complexity to bile acid metabolism, directly contributing to the pool of this compound in the gut.

Isotopic Labeling and Tracing of this compound in Metabolic Studies

To investigate the complex dynamics of this compound biosynthesis, metabolism, and enterohepatic circulation, researchers utilize stable isotope labeling techniques. generalmetabolics.comnih.gov These methods involve the use of bile acid molecules where certain atoms, typically carbon (¹³C) or hydrogen (²H, deuterium), have been replaced with their heavier, non-radioactive isotopes. medchemexpress.com

By administering isotopically labeled precursors, such as ¹³C-cholic acid, researchers can trace the metabolic fate of these molecules through the various microbial and host enzymatic pathways. researchgate.net The appearance of the isotope label in deoxycholic acid and subsequently in this compound allows for the quantification of conversion rates and the elucidation of pathway fluxes. nih.gov Mass spectrometry-based techniques are then used to detect and quantify the labeled and unlabeled forms of this compound and its intermediates. ambic.org

Commonly Used Stable Isotopes in Bile Acid Tracing
Carbon-13 (¹³C)
Deuterium (B1214612) (²H or D)

This table lists the stable isotopes frequently employed in metabolic studies to trace the pathways of bile acid biosynthesis and transformation, including that of this compound.

These isotopic tracing studies are invaluable for understanding the intricate interplay between the host and the gut microbiome in regulating the bile acid pool. generalmetabolics.com

Enterohepatic Circulation and Systemic Dynamics of Glycodeoxycholic Acid

Overview of Bile Acid Enterohepatic Recirculation

The enterohepatic circulation is a highly efficient process that recycles bile acids, including glycodeoxycholic acid, between the liver and the intestine. wikipedia.orgnih.gov This process is crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. bevital.noelsevier.es The liver synthesizes primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol. wikipedia.orgnih.gov These are then conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form conjugated bile acids, which increases their water solubility. wikipedia.orgelsevier.es this compound is a secondary bile acid, formed in the intestine through the metabolic activity of the gut microbiota on primary bile acids. nih.gov Specifically, deoxycholic acid, a secondary bile acid, is conjugated with glycine in the liver to form this compound.

These bile acids are stored and concentrated in the gallbladder and released into the duodenum upon food intake. wikipedia.orgelsevier.es In the small intestine, they act as detergents to emulsify fats, facilitating their digestion and absorption. scienceopen.com As they travel down the intestinal tract, a vast majority—approximately 95%—of bile acids are reabsorbed and returned to the liver via the portal vein. wikipedia.orgresearchgate.net This recycling process, known as the enterohepatic circulation, ensures that a constant pool of bile acids is maintained for digestive functions, with each molecule being reused about 20 times. wikipedia.org The small fraction of bile acids that is not reabsorbed is excreted in the feces. nih.govresearchgate.net

Transport Mechanisms of this compound Across Intestinal and Hepatic Barriers

The movement of this compound and other bile acids across the intestinal and hepatic barriers is a complex process mediated by a series of specialized transport proteins.

Ileal Absorption Mechanisms: Apical Sodium-Dependent Bile Acid Transporter (ASBT)

The primary site for the active reabsorption of conjugated bile acids, including this compound, from the intestine is the terminal ileum. researchgate.netwjgnet.com This process is primarily mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2, which is located on the apical membrane of the enterocytes (intestinal absorptive cells). nih.govuzh.ch ASBT actively transports conjugated bile acids from the intestinal lumen into the enterocytes in a sodium-dependent manner. wjgnet.comuzh.ch

Once inside the enterocyte, bile acids are thought to be shuttled across the cell by the ileal bile acid-binding protein (IBABP) to the basolateral membrane. nih.gov From there, they are exported into the portal circulation by the heteromeric organic solute transporter OSTα-OSTβ. researchgate.netwur.nl The high efficiency of ASBT is a key factor in the conservation of the bile acid pool. nih.gov

Hepatic Uptake and Secretion of Conjugated Bile Acids

Upon returning to the liver via the portal vein, conjugated bile acids are efficiently extracted from the blood by hepatocytes. wikipedia.org The primary transporter responsible for the uptake of conjugated bile acids from the portal blood into the hepatocytes is the Na+-taurocholate cotransporting polypeptide (NTCP), also known as SLC10A1, located on the basolateral (sinusoidal) membrane of hepatocytes. wjgnet.comuzh.ch Organic anion transporting polypeptides (OATPs) also contribute to this uptake process. wjgnet.comkuleuven.be

Following uptake, bile acids are transported across the hepatocyte and secreted into the bile canaliculi. This secretion into bile is an active process against a significant concentration gradient and is primarily mediated by the bile salt export pump (BSEP), a member of the ATP-binding cassette (ABC) transporter family. kuleuven.bebiologists.com Multidrug resistance-associated protein 2 (MRP2) also plays a role in the canalicular export of some bile acid conjugates. kuleuven.be

Regulation of Bile Acid Pool Homeostasis and this compound Flux

The body maintains a stable bile acid pool size and controls the flux of bile acids like this compound through a sophisticated regulatory network involving nuclear receptors. The farnesoid X receptor (FXR) is a key player in this process. nih.govbmj.com

When bile acid levels in the liver and intestine rise, they activate FXR. In the liver, activated FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in the synthesis of primary bile acids from cholesterol. researchgate.netbmj.com This provides a negative feedback mechanism to control bile acid production.

In the intestine, FXR activation by bile acids leads to the production and release of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents). bmj.com FGF19 travels through the portal circulation to the liver, where it binds to its receptor on hepatocytes and also suppresses CYP7A1 expression, further contributing to the feedback inhibition of bile acid synthesis. nih.govbmj.com Oral administration of this compound has been shown to increase FGF19 concentrations and suppress the synthesis of primary bile acids. nih.govnih.gov

FXR also regulates the expression of key bile acid transporters. In hepatocytes, FXR activation upregulates BSEP, enhancing bile acid secretion into bile, and downregulates NTCP, reducing their uptake from the blood. bmj.com In the intestine, FXR activation inhibits ASBT, reducing bile acid reabsorption, and induces OSTα-OSTβ, promoting their efflux into the portal circulation. bmj.com These coordinated actions help to maintain bile acid homeostasis and prevent their potentially toxic accumulation.

Influences of Dietary and Microbiota Composition on this compound Levels

The composition of the diet and the gut microbiota significantly influence the levels of this compound and other bile acids. frontiersin.orgnih.gov

Dietary Influences:

High-fat diets can alter the bile acid profile, often leading to an increase in unconjugated and secondary bile acids. frontiersin.org

High-fiber diets , on the other hand, are associated with an expansion of gut bacteria that can modulate bile acid metabolism. nih.gov Fiber can be fermented by gut bacteria to produce short-chain fatty acids, which have been linked to increased bile acid synthesis and secretion. nih.gov

The Mediterranean diet , rich in fruits, vegetables, whole grains, and healthy fats, is associated with healthy bile acid metabolism, including effects on bile acid synthesis and transport. nih.gov

Microbiota Influences: The gut microbiota plays a pivotal role in the transformation of primary bile acids into secondary bile acids. frontiersin.orgportlandpress.com This process involves several key enzymatic reactions, including deconjugation (the removal of the glycine or taurine group) and dehydroxylation. frontiersin.org

Specific bacterial species possess the enzyme bile salt hydrolase (BSH), which catalyzes the deconjugation of conjugated bile acids. nih.gov

The conversion of primary bile acids to secondary bile acids like deoxycholic acid (the precursor to this compound) is carried out by other bacterial enzymes. portlandpress.com

Therefore, the composition of the gut microbiota directly impacts the amount of deoxycholic acid available for conjugation into this compound in the liver. Alterations in the gut microbiome, a state known as dysbiosis, can lead to changes in the bile acid pool, including the levels of this compound. nih.gov

The interplay between diet, microbiota, and bile acid metabolism is bidirectional. Diet shapes the gut microbial community, which in turn metabolizes bile acids. These bile acids, in turn, have antimicrobial properties and can influence the composition of the gut microbiota. frontiersin.org

Interactive Data Table: Key Transporters in this compound Circulation

TransporterLocationFunction
ASBT (SLC10A2) Apical membrane of ileal enterocytesActive reabsorption of conjugated bile acids from the intestine
IBABP Cytoplasm of ileal enterocytesIntracellular transport of bile acids
OSTα-OSTβ Basolateral membrane of ileal enterocytesEfflux of bile acids into portal circulation
NTCP (SLC10A1) Basolateral membrane of hepatocytesUptake of conjugated bile acids from portal blood into the liver
OATPs Basolateral membrane of hepatocytesAdditional uptake of bile acids into the liver
BSEP Canalicular membrane of hepatocytesActive secretion of bile acids into bile
MRP2 Canalicular membrane of hepatocytesAdditional secretion of conjugated bile acids into bile

Molecular Mechanisms and Receptor Interactions of Glycodeoxycholic Acid

Glycodeoxycholic Acid as a Ligand for Nuclear Receptors

This compound's role as a signaling molecule is prominently highlighted by its interaction with nuclear receptors, particularly the Farnesoid X Receptor (FXR). This interaction is a cornerstone of the negative feedback mechanism that governs bile acid synthesis.

Farnesoid X Receptor (FXR) Agonism and Downstream Signaling

This compound is recognized as an agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. mdpi.com The binding of bile acids, including GDCA, to FXR initiates a cascade of downstream signaling events crucial for maintaining bile acid homeostasis. mdpi.comnih.gov FXR activation by bile acids like chenodeoxycholic acid (CDCA), which has a high affinity for the receptor, leads to the regulation of genes involved in bile acid synthesis, transport, and detoxification. mdpi.comfrontiersin.org This signaling is essential for preventing the accumulation of cytotoxic levels of bile acids. nih.gov

The activation of FXR by its ligands triggers a conformational change in the receptor, allowing it to form a heterodimer with the retinoid X receptor (RXR). mdpi.com This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Regulation of Bile Acid Synthesis Genes (e.g., CYP7A1, CYP8B1) via FXR

A primary consequence of FXR activation by this compound and other bile acids is the transcriptional repression of key enzymes in the bile acid synthesis pathway. The rate-limiting enzyme in the classical pathway of bile acid synthesis is cholesterol 7α-hydroxylase, encoded by the CYP7A1 gene. nih.govnih.govelsevier.es Another crucial enzyme, sterol 12α-hydroxylase, encoded by the CYP8B1 gene, determines the ratio of cholic acid to chenodeoxycholic acid. nih.gove-dmj.org

FXR activation suppresses the transcription of both CYP7A1 and CYP8B1. nih.govelsevier.esspandidos-publications.com This repression is mediated through both direct and indirect mechanisms. In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcriptional activity of other nuclear receptors essential for CYP7A1 and CYP8B1 expression. nih.gove-dmj.orgjst.go.jp In the intestine, FXR activation leads to the production of Fibroblast Growth Factor 19 (FGF19), which travels to the liver to suppress bile acid synthesis. nih.gove-dmj.orgjst.go.jp

Interaction with Small Heterodimer Partner (SHP) and Transcriptional Regulation

The Small Heterodimer Partner (SHP) is an atypical nuclear receptor that lacks a conventional DNA-binding domain. embopress.org Its primary function is to act as a transcriptional corepressor. oup.comnih.gov The gene encoding SHP is a direct target of FXR. embopress.orgnih.gov When bile acid levels, including those of this compound, rise in the liver, FXR is activated and induces the expression of SHP. jst.go.jpnih.gov

SHP then exerts its repressive effects by interacting with and inhibiting the activity of several other transcription factors. embopress.orgnih.gov A key target of SHP-mediated repression is Liver Receptor Homolog-1 (LRH-1), a nuclear receptor that is essential for the basal expression of CYP7A1 and CYP8B1. oup.comnih.gov By binding to LRH-1, SHP prevents it from activating the transcription of these genes, thus effectively shutting down bile acid synthesis. oup.com This SHP-dependent pathway is a crucial component of the negative feedback loop controlling bile acid homeostasis. embopress.orgnih.gov

Induction of Fibroblast Growth Factor 19 (FGF19) and Hepatic Feedback

In addition to the hepatic SHP-dependent pathway, this compound contributes to the regulation of bile acid synthesis through an intestine-liver endocrine axis involving Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). e-dmj.orgresearchgate.net When this compound and other bile acids are reabsorbed in the ileum, they activate intestinal FXR. nih.govnih.gov This activation leads to a significant induction of FGF19 gene expression in enterocytes. nih.govoup.comfrontiersin.org

FGF19 is then secreted into the portal circulation and travels to the liver. jst.go.jpresearchgate.netfrontiersin.org In hepatocytes, FGF19 binds to its receptor complex, which consists of the FGF receptor 4 (FGFR4) and the coreceptor β-Klotho. e-dmj.orgoup.commdpi.com This binding activates a downstream signaling cascade, primarily involving the c-Jun N-terminal kinase (JNK) pathway. nih.govoup.com This signaling ultimately leads to the repression of CYP7A1 transcription, providing a potent negative feedback signal to halt hepatic bile acid production. nih.gove-dmj.orgnih.gov Studies have shown that administration of GDCA increases postprandial FGF19 concentrations, which in turn suppresses the synthesis of primary bile acids. nih.gov

This compound as a Ligand for G-Protein Coupled Receptors

Beyond its interactions with nuclear receptors, this compound also functions as a signaling molecule by activating G-protein coupled receptors (GPCRs), most notably the Takeda G protein-coupled Receptor 5 (TGR5).

Takeda G protein-coupled Receptor 5 (TGR5/GPBAR1) Activation

Takeda G protein-coupled Receptor 5 (TGR5), also known as GPBAR1, is a cell surface receptor that is activated by bile acids. wikipedia.orgdovepress.comfrontiersin.org this compound, along with other bile acids, can bind to and activate TGR5. nih.govscienceopen.com TGR5 is expressed in various tissues, including the gallbladder, monocytes, and macrophages, as well as in the nervous system. dovepress.comnih.govscienceopen.com

Upon ligand binding, TGR5 activates Gαs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. wikipedia.orgfrontiersin.org This elevation in cAMP activates downstream effectors such as Protein Kinase A (PKA), which then mediate the physiological effects of TGR5 activation. frontiersin.org These effects include the regulation of inflammatory responses, energy expenditure, and bile composition. dovepress.comfrontiersin.orgnih.gov For instance, in macrophages, TGR5 activation can suppress the production of pro-inflammatory cytokines. frontiersin.orgnih.gov

ReceptorGene/ProteinFunction
Nuclear Receptors
Farnesoid X ReceptorNR1H4 / FXRBinds bile acids, forms a heterodimer with RXR, and regulates the transcription of genes involved in bile acid metabolism.
Retinoid X ReceptorRXRForms a heterodimer with FXR to bind to FXREs on DNA.
Small Heterodimer PartnerNR0B2 / SHPAtypical nuclear receptor induced by FXR that acts as a transcriptional corepressor, notably inhibiting LRH-1.
Liver Receptor Homolog-1NR5A2 / LRH-1Essential for the basal transcription of CYP7A1 and CYP8B1; its activity is inhibited by SHP.
Key Enzymes
Cholesterol 7α-hydroxylaseCYP7A1Rate-limiting enzyme in the classical pathway of bile acid synthesis.
Sterol 12α-hydroxylaseCYP8B1Determines the ratio of cholic acid to chenodeoxycholic acid synthesis.
Endocrine Factor
Fibroblast Growth Factor 19FGF19Hormone produced in the intestine upon FXR activation that travels to the liver to suppress bile acid synthesis.
G-Protein Coupled Receptor
Takeda G protein-coupled Receptor 5GPBAR1 / TGR5Cell surface receptor activated by bile acids, leading to increased intracellular cAMP and subsequent signaling cascades.

Downstream Signaling Pathways Mediated by TGR5

The Takeda G protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a key cell surface receptor for bile acids, including this compound. tandfonline.compnas.org Upon ligand binding, TGR5 can activate several distinct downstream signaling cascades, the specifics of which can be cell-type dependent. dovepress.com The primary and most well-characterized pathway involves the coupling of TGR5 to a stimulatory G-alpha-protein (Gαs). nih.gov

Activation of Gαs by the GDCA-TGR5 complex leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.govnih.gov The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). nih.govnih.gov PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which translocates to the nucleus to modulate gene transcription. dovepress.comnih.gov This Gαs/cAMP/PKA pathway is central to many of TGR5's physiological effects, such as the regulation of energy expenditure and the suppression of inflammatory responses in macrophages and Kupffer cells. dovepress.comnih.gov

Beyond the canonical Gαs pathway, TGR5 signaling can also engage other G proteins and kinase cascades. dovepress.comnih.gov In certain cellular contexts, TGR5 has been shown to interact with Gαi3 and Gαq. dovepress.com Furthermore, TGR5 activation can lead to the phosphorylation and activation of other kinases such as the extracellular signal-related kinase 1/2 (ERK1/2) and Protein Kinase B (AKT). tandfonline.comnih.gov These alternative pathways indicate that GDCA-mediated TGR5 signaling is complex and can be tailored to elicit specific responses in different tissues. dovepress.com For instance, activation of TGR5 can promote the generation of hydrogen sulfide (B99878) (H2S) via the cAMP/PKA and PI3K/AKT pathways. tandfonline.com

Table 1: TGR5 Downstream Signaling Pathways Activated by this compound

Pathway ComponentDescriptionKey Outcomes
G-Protein Gαs (stimulatory)Primary G-protein coupled to TGR5, activating adenylyl cyclase. nih.gov
Second Messenger Cyclic AMP (cAMP)Levels increase following adenylyl cyclase activation. nih.govnih.gov
Primary Kinase Protein Kinase A (PKA)Activated by cAMP, it phosphorylates numerous downstream targets. nih.govnih.gov
Transcription Factor CREBActivated by PKA, it regulates gene expression. dovepress.comnih.gov
Other Kinases ERK1/2, AKT, PI3KActivated in a cell-type specific manner, contributing to diverse cellular responses. tandfonline.comnih.gov
Cellular Effects Immune ModulationSuppression of pro-inflammatory cytokine production in monocytes and macrophages. nih.govnih.gov
Energy HomeostasisTGR5 activation in tissues like brown adipose tissue and skeletal muscle increases energy expenditure. dovepress.com

Interactions with Intracellular Lipid Binding Proteins (iLBPs) and Bile Acid Binding Proteins (BABPs)

Once inside the cell, this compound is chaperoned by members of the intracellular lipid-binding protein (iLBP) family, specifically the bile acid-binding proteins (BABPs). nih.govnih.gov These small (14–15 kDa) cytoplasmic proteins are crucial for the intracellular transport and trafficking of bile acids, thereby playing a pivotal role in their enterohepatic circulation. nih.govmdpi.com The primary BABP found in the distal small intestine is the ileal bile acid-binding protein (I-BABP), also known as fatty acid-binding protein 6 (FABP6). nih.govebi.ac.uk

I-BABPs possess a large internal cavity capable of accommodating up to two bile acid molecules. nih.govmdpi.com The binding of bile acids like GDCA is characterized by unique properties such as positive cooperativity and site-selectivity. nih.govmdpi.com Positive cooperativity means that the binding of the first bile acid molecule to one site within the protein's cavity enhances the affinity for a second molecule to bind at the other site. mdpi.comnih.gov This cooperative binding is thought to be related to a slow conformational change in the protein upon initial ligation. nih.gov

In humans, the two most prevalent bile salts are glycocholic acid (GCA) and glycochenodeoxycholic acid (GCDA). mdpi.commdpi.com Human I-BABP (hI-BABP) exhibits a high degree of site-selectivity when interacting with these two bile acids. mdpi.com In a mixed environment, GDCA preferentially occupies site 1, which is deeper within the protein's binding pocket, while GCA occupies site 2. mdpi.com This selectivity is governed by the hydroxylation pattern of the bile acid's steroid ring. mdpi.com The strong intrinsic affinity of the dihydroxy bile salt GDCA for site 1 appears to be a key determinant of this site preference. mdpi.com

Structural Biology of this compound-Receptor/Protein Complexes

The structural basis for the interaction between this compound and its binding proteins has been elucidated through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The solution structure of human I-BABP in a ternary complex with both glycocholate and glycochenodeoxycholate (a close analog of GDCA) has been determined (PDB ID: 2mm3). ebi.ac.ukmdpi.compdbj.org Additionally, the structure of the chicken I-BABP in complex with two molecules of glycochenodeoxycholate has also been solved (PDB ID: 2lba). rcsb.org

These structures reveal that I-BABP is composed of ten anti-parallel β-strands that form a β-barrel or "clam-shell" structure, capped by two short α-helices. nih.gov The bile acid ligands are bound within the large internal cavity. nih.gov The binding of GDCA is stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.govnih.gov

In the human I-BABP complex, specific amino acid residues are critical for anchoring the bile salts and mediating the communication between the two binding sites. nih.govmdpi.com Key residues involved in binding GCDA at site 1 include Q99 and N61, which interact with the 3α- and 7α-hydroxyl groups of the steroid ring, respectively. nih.govmdpi.com A hydrogen bond between the carboxylate side chain of GCDA and T73 also helps to anchor the ligand. nih.govmdpi.com An extensive hydrogen-bond network, involving residues such as W49, Q51, N61, and T73, provides a pathway for communication between the two sites, which is the structural basis for the observed positive cooperativity. nih.govresearchgate.net The binding of the bile salts induces a slight rigidification of the protein backbone and causes significant conformational fluctuations to cease, particularly in the apo (unbound) form. nih.gov

While a crystal structure for TGR5 with GDCA is not available, homology models and cryo-electron microscopy structures with other ligands have provided insights. caldic.commdpi.comresearchgate.net These studies suggest that TGR5 has an orthosteric binding site and a potential allosteric second binding site, which may accommodate bile acids with a 12α-hydroxyl group, like GDCA, influencing the receptor's coupling to Gαs. mdpi.com

Table 2: Structural Details of this compound (or analog) - BABP Complexes

ProteinPDB IDLigand(s)Key Interacting Residues (for Site 1)Structural Features
Human I-BABP 2mm3Glycochenodeoxycholate (GCDA) & Glycocholate (GCA)Q99, N61, T73, W49, Q51 nih.govmdpi.comTen-stranded β-barrel with a two-helix cap. mdpi.com Exhibits positive cooperativity and site-selectivity. mdpi.com GCDA binds at site 1. mdpi.com
Chicken I-BABP 2lbaGlycochenodeoxycholate (GCDA)Not fully detailed, but structural comparison with hI-BABP highlights differences in residues like H99 and A101 that result in noncooperative binding. rcsb.orgresearchgate.netSimilar overall β-barrel fold to human I-BABP. nih.gov Lacks the H-bond network necessary for cooperativity. researchgate.net

Cellular and Physiological Roles of Glycodeoxycholic Acid: Mechanistic Investigations

Impact on Metabolic Pathways

Bile acids, including GDCA, are increasingly recognized as signaling molecules that are pivotal in orchestrating lipid, glucose, and energy metabolism. nih.gove-dmj.orgelsevier.es They exert their effects by activating receptors such as the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5). e-dmj.orgelsevier.esportlandpress.com

Regulation of Lipid Metabolism (e.g., Cholesterol Homeostasis, Triglyceride Regulation)

Glycodeoxycholic acid is involved in the intricate regulation of lipid metabolism. The deconjugation of bile acids like GDCA in the intestine can lead to their excretion, which in turn signals the liver to synthesize new bile salts from cholesterol, thereby contributing to cholesterol homeostasis. researchgate.net In rabbits, GDCA infusion has been shown to primarily affect cholesterol 7 alpha-hydroxylase activity, a key enzyme in bile acid synthesis, without significantly altering HMG-CoA reductase activity. nih.gov This suggests a specific regulatory role for GDCA in the feedback inhibition of bile acid synthesis. nih.gov Furthermore, GDCA can decrease the expression of the CYP7A1 gene, which encodes a critical enzyme in cholesterol catabolism. caymanchem.comcaymanchem.com

Influence on Glucose Homeostasis and Energy Metabolism

The influence of this compound on glucose homeostasis and energy metabolism is complex and appears to be context-dependent. While bile acids, in general, are known to be important in glucose regulation through the activation of FXR and TGR5, the specific effects of GDCA are not always pronounced. nih.govnih.govsemanticscholar.org For instance, a study in healthy lean men found that administration of GDCA had minimal effects on indices of glucose and energy metabolism. nih.govnih.gov

However, other research points to a more intricate involvement. Elevated serum levels of GDCA have been associated with reduced insulin (B600854) clearance, which could potentially contribute to insulin resistance. mdpi.com In young adults, plasma levels of GDCA have been positively associated with lean body mass but negatively associated with 18F-fluorodeoxyglucose uptake by brown adipose tissue, suggesting a potential influence on energy expenditure. oup.com Furthermore, urinary excretion of GDCA has been shown to correlate with glycemic control in certain populations with type 2 diabetes. semanticscholar.org The activation of TGR5 by bile acids can stimulate the release of glucagon-like peptide-1 (GLP-1), which in turn improves glucose homeostasis. semanticscholar.org

Role in Inflammatory Responses and Cell Signaling

This compound is also a significant modulator of inflammatory responses and cellular signaling pathways, particularly in the liver.

Modulation of Cytokine and Chemokine Expression

Studies have shown that bile acids can induce the expression of pro-inflammatory cytokines and chemokines in hepatocytes. jci.orgclinexprheumatol.org While much of the research has focused on other bile acids like glycochenodeoxycholic acid (GCDCA), the general principles may extend to GDCA. For example, treatment of human hepatocytes with GCDCA significantly increased the mRNA expression of several chemokines, including CCL2, CCL15, CCL20, CXCL1, and IL-8. jci.org In the context of viral infections, GCDCA has been shown to suppress the release of IL-6 and TNF-α in certain cell lines. mdpi.com Conversely, other studies have indicated that bile acids like taurocholic acid (TCA) and glycocholic acid (GCA) can inhibit the secretion of pro-inflammatory cytokines and chemokines. mdpi.comnih.gov

Investigations into Bile Acid-Induced Inflammatory Responses in Hepatic and Other Cell Types

The accumulation of hydrophobic bile acids during cholestasis is thought to contribute to liver injury through inflammatory mechanisms. taylorandfrancis.comnih.govamegroups.org Stressed hepatocytes can release inflammatory signals in response to high bile acid concentrations, leading to the recruitment of immune cells and subsequent parenchymal cell death. amegroups.org While early hypotheses focused on direct cytotoxicity or apoptosis, more recent evidence supports the idea that an inflammatory response initiated by hepatocytes plays a key role. nih.govamegroups.org This response can involve mitochondrial damage and the activation of specific signaling pathways. jci.orgamegroups.org The entry of bile acids into hepatocytes via transporters is a critical step in initiating this inflammatory cascade. jci.orgnih.gov

Cellular Effects in In Vitro and Ex Vivo Models

The effects of this compound have been investigated in various in vitro and ex vivo models, providing insights into its cellular mechanisms.

In primary cultures of rat hepatocytes, GDCA was found to be less toxic than its unconjugated form, deoxycholic acid. nih.gov However, it still demonstrated an ability to inhibit DNA synthesis, suggesting an effect on cellular proliferation or repair mechanisms that is independent of overt cytotoxicity. nih.gov In human intestinal Caco-2 cells, sodium glycodeoxycholate was shown to be an effective permeation enhancer, increasing the transport of molecules across the cell layer. nih.gov Similar effects were observed in an ex vivo model using porcine buccal mucosa. nih.govnih.gov

Ex vivo liver perfusion studies have demonstrated that porcine livers can effectively clear human bile acids, including this compound, from the serum and excrete them into the bile. nih.gov This highlights the role of the liver in handling and eliminating GDCA. In studies on myocardial function, GDCA, along with other bile acids, has been shown to decrease the contraction rate of cardiomyocytes in vitro. researchgate.net

Interactive Data Table: Research Findings on this compound

Area of Investigation Model System Key Finding Reference(s)
Lipid Metabolism Rabbits Inhibited cholesterol 7 alpha-hydroxylase activity. nih.gov
Lipid Metabolism Rabbits Decreased expression of the CYP7A1 gene. caymanchem.comcaymanchem.com
Glucose Homeostasis Healthy Lean Men Minimal effects on glucose and energy metabolism indices. nih.govnih.gov
Inflammation Rat Hepatocytes (Primary Culture) Less toxic than deoxycholic acid but inhibited DNA synthesis. nih.gov
Cell Permeability Caco-2 Cells (In Vitro) Acted as a permeation enhancer. nih.gov
Cell Permeability Porcine Buccal Mucosa (Ex Vivo) Increased permeability to marker molecules. nih.govnih.gov
Hepatic Clearance Porcine Liver (Ex Vivo Perfusion) Effectively cleared from serum and excreted into bile. nih.gov
Myocardial Function Cardiomyocytes (In Vitro) Decreased contraction rate. researchgate.net

Studies on this compound-Induced Myogenic Tone Modulation

Myogenic tone, the intrinsic ability of blood vessels to constrict in response to increased pressure, is a critical determinant of systemic vascular resistance. Research has demonstrated that this compound, referred to as deoxycholylglycine (DCG) in some studies, can significantly modulate this process.

In studies using isolated fourth-order mesenteric arteries from Sprague-Dawley rats, GDCA induced a reversible and concentration-dependent reduction in myogenic tone. nih.gov This effect was observed in both endothelium-intact and endothelium-denuded arteries, suggesting a direct action on the vascular smooth muscle cells. nih.gov Furthermore, GDCA was found to diminish the myogenic response to stepwise increases in pressure. nih.govresearchgate.net

Mechanistic investigations into this vasodilatory effect revealed that it is independent of several common signaling pathways. The response was not altered by atropine (B194438) (a muscarinic receptor antagonist), the combination of L-NAME (a nitric oxide synthase inhibitor) and indomethacin, or various potassium channel blockers including glibenclamide (K-ATP), 4-aminopyridine (B3432731) (K-V), BaCl2 (K-IR), and tetraethylammonium (B1195904) (K-Ca). nih.gov Instead, the primary mechanism appears to involve a reduction in vascular smooth muscle cell (VSM) intracellular calcium (Ca2+) levels. nih.govplos.org In Fluo-2-loaded arteries, GDCA markedly decreased VSM Ca2+ fluorescence. nih.gov The restoration of myogenic response in the presence of high extracellular calcium concentrations further supports the role of calcium modulation in GDCA's effects. nih.govplos.org Interestingly, while GDCA reduced vasoconstriction induced by agonists like phenylephrine (B352888) and Angiotensin II, it did not affect vasoconstriction induced by high potassium chloride concentrations, suggesting it does not primarily target voltage-gated calcium channels. nih.govplos.org

Interactive Table: Effect of this compound on Myogenic Tone in Rat Mesenteric Arteries

Concentration of GDCA (µM)Effect on Myogenic ToneKey Mechanistic Finding
1Similar to vehicleNo significant effect at low concentrations.
10Blunted myogenic responseIndicates a concentration-dependent effect. researchgate.netplos.org
100Absent myogenic responseComplete inhibition at higher concentrations. researchgate.netplos.org
0.1-100Reversible, concentration-dependent reductionReduced vascular smooth muscle cell cytoplasmic Ca2+ responses. nih.gov

Mechanistic Studies on Apoptosis Induction in Select Cell Lines (e.g., splenic lymphocytes, rat hepatocytes in in vitro contexts)

This compound has been shown to induce apoptosis, or programmed cell death, in a variety of cell types, a process that is crucial for tissue homeostasis and the elimination of damaged cells.

In the context of the immune system, studies on splenic lymphocytes have revealed that glycocholic acid, a related compound, can induce hallmark features of apoptosis, including nuclear condensation, the formation of apoptotic bodies, and DNA fragmentation. frontiersin.org It also promotes the externalization of phosphatidylserine, a key "eat me" signal on the cell surface, and increases the activity of caspase-9 and caspase-3, crucial executioner enzymes in the apoptotic cascade. frontiersin.org The pro-apoptotic effect was found to be concentration-dependent. frontiersin.org

In the liver, extensive in vitro research using primary rat hepatocytes has elucidated the mechanisms of GDCA-induced apoptosis. When hepatocytes are incubated with GDCA, they exhibit classic morphological and biochemical signs of apoptosis. nih.govamazonaws.com This includes DNA fragmentation, which creates a characteristic "ladder pattern" on agarose (B213101) gel electrophoresis. nih.govamazonaws.com

The induction of apoptosis by GDCA in hepatocytes involves multiple signaling pathways:

Mitochondrial (Intrinsic) Pathway: Toxic bile acids like GDCA can directly cause mitochondrial dysfunction, leading to the release of pro-apoptotic factors. nih.govwjgnet.com This is often associated with the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane. nih.govwjgnet.com

Death Receptor (Extrinsic) Pathway: While some bile acids can activate death receptors like Fas, the precise role of this pathway in GDCA-induced apoptosis is part of a broader area of study. nih.govwjgnet.com

Endoplasmic Reticulum (ER) Stress: The accumulation of hydrophobic bile acids can induce stress in the endoplasmic reticulum, another pathway that can trigger apoptosis. nih.gov

Role of Intracellular Ions: Notably, an increase in intracellular magnesium (Mg2+) has been shown to promote GDCA-induced apoptosis in rat hepatocytes. amazonaws.comnih.gov This is linked to the stimulation of Mg2+-dependent endonucleases, enzymes that cleave DNA during apoptosis. amazonaws.comnih.gov This process appears to be independent of changes in cytosolic free calcium (Ca2+). amazonaws.comnih.gov

Interactive Table: Mechanistic Findings of this compound-Induced Apoptosis in Rat Hepatocytes

Experimental ConditionObservationImplied Mechanism
Incubation with GDCA (50-150 µmol/L)Typical apoptotic morphology, DNA laddering. nih.govamazonaws.comInduction of programmed cell death.
Incubation in Mg2+-free mediumReduced nuclear and DNA fragmentation. amazonaws.comnih.govInvolvement of intracellular magnesium in the apoptotic process.
Measurement of intracellular ionsTwofold increase in cytosolic free Mg2+; no change in Ca2+. nih.govMg2+-dependent endonuclease activation.
In vitro endonuclease activity assay2.5-fold greater activity with Mg2+ than Ca2+. amazonaws.comnih.govPreferential role of magnesium in DNA degradation during apoptosis.

This compound in Organ-Specific Physiological Regulation (Mechanistic Animal Studies)

Beyond its cellular effects, this compound is a key player in the physiological regulation of several organs, particularly the liver and intestines, through complex signaling networks.

Hepatic Regulation: Impact on Primary Bile Acid Synthesis

This compound is a potent regulator of its own synthesis in the liver, a classic example of negative feedback inhibition. This regulation is crucial for maintaining the appropriate size and composition of the bile acid pool.

The primary mechanism involves the farnesoid X receptor (FXR), a nuclear receptor that acts as a sensor for bile acids. nih.govresearchgate.net When GDCA binds to and activates FXR in the liver and intestine, it triggers a signaling cascade that suppresses the synthesis of primary bile acids, cholic acid and chenodeoxycholic acid. nih.govresearchgate.netnih.gov

In the liver, FXR activation directly represses the expression of cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. caymanchem.comcaymanchem.com In rabbits, infusion of GDCA has been shown to decrease the expression of the gene encoding CYP7A1. caymanchem.comcaymanchem.com Studies in bile acid-depleted rabbits demonstrated that GDCA infusion depressed cholesterol 7α-hydroxylase (the protein product of the CYP7A1 gene) activity by 59% without significantly affecting HMG-CoA reductase activity. nih.gov

In the intestine, FXR activation by bile acids induces the production of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents). nih.gov FGF19 is then released into the portal circulation and travels to the liver, where it binds to its receptor (FGFR4) on hepatocytes, further suppressing CYP7A1 gene expression. nih.gov Administration of GDCA in humans has been shown to elevate FGF19 levels, leading to the effective inhibition of primary bile acid synthesis. nih.govoup.com

Intestinal Regulation: Interaction with Gut Microbiota and Metabolite Profiles

The relationship between this compound and the gut microbiota is bidirectional and complex. The gut microbiota is responsible for the conversion of primary bile acids into secondary bile acids like deoxycholic acid, which is then conjugated with glycine (B1666218) in the liver to form GDCA. In turn, GDCA and other bile acids shape the composition and function of the gut microbial community.

Bile acids, including GDCA, possess antimicrobial properties and can influence the gut environment, thereby selecting for certain bacterial species. oup.com The host-gut microbiota interaction is central to bile acid metabolism and signaling, which is essential for maintaining metabolic health. portlandpress.com Dysregulation in this axis is associated with various metabolic disorders. For instance, studies have shown that metformin, a common antidiabetic drug, can alter the gut microbiome, leading to an increase in the levels of another glycine-conjugated bile acid, glycoursodeoxycholic acid (GUDCA), which then acts as an antagonist of intestinal FXR. oup.combiolscigroup.us

Research in rat models has shown that GDCA treatment can modulate the gut microbiota and alter metabolic pathways related to oxidative stress and fatty acid metabolism. researchgate.net Furthermore, studies in women with morbid obesity have found that elevated levels of GDCA were correlated with certain metabolic biomarkers and the presence of depressive disorder, suggesting a link between microbiota-derived metabolites and psycho-metabolic conditions. mdpi.com

Pancreatic and Other Organ-Specific Mechanistic Research

The influence of this compound extends to the pancreas, where it can have both physiological and pathological effects. Bile acids are known to interact with pancreatic cells and can induce injury through various pathways. mdpi.com

In the context of acute pancreatitis, a condition where bile reflux into the pancreas is a common cause, GDCA has been used in animal models to induce the disease. nih.gov Studies in primate models (Macaca nemestrina) have shown that injection of GDCA can lead to increased serum amylase and lipase, histological features of pancreatitis, and an inflammatory response characterized by changes in TNF-α and procalcitonin. nih.gov

Mechanistically, bile acids can be internalized by pancreatic acinar cells through receptors like the G-protein–coupled bile acid receptor 1 (GPBAR1/TGR5). nih.gov Inside the cell, they can trigger a sustained increase in intracellular calcium, leading to mitochondrial dysfunction and cell death. nih.gov In pancreatic ductal cells, bile acids can have a biphasic effect, stimulating protective bicarbonate secretion at low concentrations but inhibiting it at higher, toxic concentrations. mdpi.com

Analytical Methodologies for Glycodeoxycholic Acid Research

Chromatography-Mass Spectrometry Techniques

Chromatography coupled with mass spectrometry stands as the cornerstone for bile acid analysis due to its superior sensitivity and specificity. mdpi.comsigmaaldrich.cn

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely adopted and sensitive analytical tool for the precise detection and quantification of GDCA. nih.govmtoz-biolabs.com This technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the mass-based detection of tandem mass spectrometry, enabling the analysis of GDCA in various biological samples including serum, plasma, urine, bile, liver tissue, and feces. nih.govthermofisher.com

Reverse-phase chromatography is the most common separation mode, offering flexibility in flow rates and column dimensions. nih.gov The use of tandem mass spectrometry (MS/MS) allows for the creation of rapid and specific methods for assessing GDCA content even in complex biological matrices with simplified sample preparation. mdpi.com Typically, analysis is performed in negative electrospray ionization (ESI) mode, which provides higher sensitivity for bile acids. mdpi.comthermofisher.com To correct for variability during sample preparation and analysis, isotopically labeled internal standards, such as glycodeoxycholic acid-d4, are often employed. caymanchem.comsciex.com

Research has focused on developing methods for the simultaneous measurement of a wide array of bile acids, including GDCA. For instance, a sensitive and specific LC-MS/MS method was developed for the quantitation of 41 different bile acids in serum, demonstrating good linearity and reproducibility with a limit of detection (LOD) and limit of quantitation (LOQ) in the low nanomolar range (0.1 to 0.5 nM). thermofisher.com Another study validated a method for 15 bile acid species with a lower limit of quantification (LLOQ) of 5 ng/mL. mdpi.com These methods are critical for profiling bile acid changes in various disease states. restek.comcsic.es

Table 1: Example LC-MS/MS Method Parameters for Bile Acid Analysis Including GDCA

Parameter Condition Reference
Chromatography System UHPLC or HPLC System nih.govcreative-proteomics.com
Mass Spectrometer Triple Quadrupole or High-Resolution MS thermofisher.comresearchgate.net
Ionization Mode Negative Electrospray Ionization (ESI) thermofisher.commdpi.com
Column C18 Reverse-Phase (e.g., Cortecs T3) nih.govmdpi.com
Mobile Phase A Water with additives (e.g., ammonium (B1175870) formate, formic acid) mdpi.comlcms.cz
Mobile Phase B Acetonitrile (B52724)/Isopropanol with additives mdpi.com
Internal Standard Isotopically labeled GDCA (e.g., GDCA-d4) sigmaaldrich.cncaymanchem.com
Sample Types Serum, Plasma, Urine, Feces, Tissue nih.govmtoz-biolabs.com

While LC-MS/MS is the gold standard, High-Performance Liquid Chromatography (HPLC) coupled with other detectors can also be used for GDCA analysis, particularly when mass spectrometry is not available. nih.gov The choice of detector depends on the sample type and the required sensitivity. nih.gov

For samples with high concentrations of bile acids, detectors like Refractive Index (RI) and Ultraviolet (UV) can provide satisfactory measurements. nih.gov However, UV detection of bile acids is challenging due to their low natural absorptivity. mfd.org.mk To overcome this, detection is often performed at low wavelengths, around 200 nm, where the molecules exhibit some absorbance. mfd.org.mk

For samples with lower concentrations, or for unconjugated bile acids with poor spectroscopic properties, pre-column or post-column derivatization is often necessary to enhance detection sensitivity. nih.gov Derivatization agents that introduce a chromophore or fluorophore into the bile acid structure significantly improve detection by UV or fluorescence detectors. nih.govpsu.edu For example, phenacyl bromide has been used as a derivatizing agent for the detection of various bile acids at a wavelength of 254 nm. nih.govnih.gov Another approach involves using enzymatic reactions post-column. nih.gov

Table 2: Comparison of HPLC Detection Methods for Bile Acids

Detector Principle Sensitivity Suitability for Gradient Elution Notes Reference
UV/Vis Absorbance Measures light absorption by the analyte. Moderate (can be low for native bile acids) Yes Sensitivity is low for underivatized bile acids. Derivatization can significantly improve sensitivity. nih.govmfd.org.mkunt.edu
Refractive Index (RI) Measures changes in the refractive index of the mobile phase. Low No Universal detector but not suitable for trace analysis and sensitive to temperature and pressure changes. nih.govunt.edu
Fluorescence (FLD) Detects fluorescent compounds. High Yes Requires derivatization with a fluorescent tag for non-fluorescent analytes like bile acids. psu.eduunt.edu
Evaporative Light Scattering Detector (ELSD) Detects analytes by light scattering after mobile phase evaporation. Good Yes Provides a more uniform response for different bile acids compared to UV. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for bile acid analysis. However, due to the low volatility of bile acids like GDCA, derivatization is a mandatory step to convert them into volatile compounds suitable for GC analysis. mdpi.commdpi.com This often involves a two-step process of methylation of the carboxylic acid group followed by silylation of the hydroxyl groups. jscimedcentral.com

GC-MS offers excellent separation efficiency and provides detailed structural information through electron impact ionization, which generates extensive fragmentation patterns. nih.gov This can be particularly useful for distinguishing between isomeric bile acids. nih.gov Despite its capabilities, GC-MS methods are generally more time-consuming and involve more complex sample preparation compared to LC-MS/MS, making them less common for routine high-throughput analysis of conjugated bile acids like GDCA. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for both the structural elucidation and quantitative analysis of bile acids in biological samples. creative-proteomics.comresearchgate.net High-field ¹H-NMR spectroscopy has been successfully employed for the single-step analysis of several major conjugated bile acids, including GDCA, directly in human bile. researchgate.netnih.gov

This method allows for the simultaneous identification and quantification of individual bile acids by targeting their distinct and characteristic amide signals in the NMR spectrum. researchgate.net Recent methodological advancements, particularly at high magnetic field strengths (e.g., 800 MHz), have enabled the clear resolution of signals from glyco- and taurine-conjugated bile acids. nih.gov The quantitative nature of NMR, where signal intensity is directly proportional to molar concentration, makes it a valuable tool, although it is generally less sensitive than mass spectrometry-based methods. researchgate.net NMR is also instrumental in confirming the structure of bile acids and their metabolites. pdbj.org

Advanced Sample Preparation and Derivatization Strategies

The complexity of biological matrices necessitates effective sample preparation to remove interfering substances like proteins, lipids, and salts before analysis. frontiersin.org The most common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). frontiersin.org

Protein Precipitation: This is a simple and rapid method, often used for serum or plasma samples, where a solvent like acetonitrile or methanol (B129727) is added to precipitate proteins. thermofisher.comfrontiersin.org

Solid-Phase Extraction (SPE): SPE, frequently using C18-bonded silica (B1680970) cartridges, is a widely used technique to clean up samples and concentrate bile acids. nih.govnih.gov It effectively removes salts and other polar interfering compounds. nih.gov

Derivatization: As mentioned, derivatization is crucial for GC analysis and can significantly enhance the sensitivity of HPLC-UV or fluorescence detection. nih.govjscimedcentral.com For HPLC, reagents like phenacyl bromide or 2-bromoacetylpyrene are used to attach a UV-active or fluorescent tag to the bile acid's carboxyl group. nih.govnih.gov For GC-MS, silylating agents like BSTFA are used to derivatize the hydroxyl groups. jscimedcentral.com

Method Validation, Sensitivity, Specificity, and Challenges in Complex Biological Matrices

Validating analytical methods is critical to ensure the accuracy, precision, and reliability of the data. researchgate.netbiorxiv.org A fully validated method for GDCA quantification will typically assess linearity, accuracy, precision (intra- and inter-day), recovery, and stability. mdpi.comresearchgate.net

Challenges in analysis include:

Matrix Effects: Co-eluting compounds from the biological sample can suppress or enhance the ionization of GDCA in the mass spectrometer, leading to inaccurate quantification. sciex.comrestek.com The use of isotopically labeled internal standards is the most effective way to mitigate these effects. sigmaaldrich.cnsciex.com

Isomeric Separation: Many bile acids are structural isomers, differing only in the position or stereochemistry of hydroxyl groups. sciex.comclemson.edu Chromatographic methods must be optimized to achieve sufficient resolution to separate these isomers for accurate quantification. restek.comlcms.cz For example, GDCA is isomeric with glycochenodeoxycholic acid (GCDCA) and glycoursodeoxycholic acid (GUDCA). restek.com

Dynamic Range: Bile acid concentrations can vary widely in biological samples, requiring methods with a broad dynamic range to accurately measure both low and high levels. sciex.com

Recovery: Ensuring complete and reproducible extraction of bile acids from the sample matrix is essential. The efficiency of extraction can be difficult to assess, as added standard compounds may not behave identically to endogenous, protein-bound bile acids. nih.gov

LC-MS/MS methods have demonstrated high sensitivity, with lower limits of quantification (LLOQ) often in the low ng/mL or nanomolar range, providing the specificity needed to distinguish GDCA from its isomers and other bile acids. thermofisher.commdpi.com

Use of Stable Isotope-Labeled this compound as Internal Standards and Tracers

The application of stable isotope-labeled (SIL) compounds represents a cornerstone in modern analytical chemistry and metabolic research, providing unparalleled accuracy in quantification and dynamic insights into biochemical pathways. eurisotop.com In the context of this compound (GDCA) research, SIL-GDCA serves two critical roles: as an internal standard for precise quantification and as a tracer for elucidating its metabolic fate.

The fundamental principle behind using a stable isotope-labeled compound as an internal standard is that it is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). eurisotop.com This mass difference allows it to be distinguished by a mass spectrometer. Because the SIL internal standard has nearly identical physicochemical properties to the endogenous (unlabeled) analyte, it co-elutes in chromatography and experiences similar ionization efficiency and susceptibility to matrix effects. eurisotop.com This co-behavior allows it to accurately correct for analyte loss during sample extraction, processing, and instrumental analysis, a technique known as isotope dilution mass spectrometry (IDMS). IDMS is widely regarded as the gold standard for quantitative analysis in complex biological matrices. eurisotop.com

In metabolic tracer studies, SIL-GDCA is introduced into a biological system (in vivo or in vitro) to track its transformation and movement through various metabolic pathways. bitesizebio.com By analyzing the isotopic enrichment in downstream metabolites over time, researchers can determine the rates of synthesis, catabolism, and transport (i.e., metabolic fluxes). eurisotop.comnih.gov This provides a dynamic map of metabolic activity that cannot be achieved by simply measuring static metabolite concentrations. bitesizebio.com

Stable Isotope-Labeled GDCA Variants in Research

Several deuterated versions of this compound are commercially available and utilized in research. The choice of the labeled variant depends on the specific requirements of the analytical method and the research question. Deuterium (D) is a common choice for labeling due to its relative cost-effectiveness and the significant mass shift it provides.

Below is a table detailing common stable isotope-labeled GDCA variants used as internal standards.

Labeled CompoundIsotopic LabelCAS Number (Labeled)Primary Application
This compound-d42,2,4,4-D₄1069132-37-1Internal standard for quantification of GDCA by GC-MS or LC-MS. caymanchem.comcaymanchem.comisotope.com
This compound-d62,2,4,4,11,11-D₆N/AInternal standard and tracer for metabolic studies. eurisotop.comshoko-sc.co.jp

Detailed Research Findings

The use of SIL-GDCA as an internal standard is integral to sensitive and robust analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). While many studies report the use of a labeled bile acid cocktail for broad profiling, specific methods validated for individual bile acids like GDCA highlight the power of the isotope dilution technique. caymanchem.comlcms.cz

Research focused on developing candidate reference measurement procedures for related conjugated bile acids, such as glycocholic acid (GCA), demonstrates the high level of accuracy and precision achievable. In one such study, a stable isotope dilution UPLC-ESI-MS/MS method was developed using D₅-glycocholic acid as the internal standard. nih.gov The method was successfully applied to quantify GCA in human serum from healthy volunteers and patients with hepatocellular carcinoma. nih.gov Another study establishing a candidate reference method for GCA using GCA-d4 as the internal standard reported exceptional precision and recovery, underscoring the reliability of this approach for standardizing clinical measurements. nih.govresearchgate.net

The data in the following table, adapted from a study on the closely related glycocholic acid, illustrates the performance characteristics of an isotope dilution LC-MS/MS method. Such performance is representative of what is achieved for GDCA quantification when using its corresponding stable isotope-labeled internal standard.

ParameterFindingReference
Analytical MethodStable Isotope Dilution Ultra Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (ID-UPLC-ESI-MS/MS) nih.gov
AnalyteGlycocholic Acid (GCA) nih.gov
Internal StandardD₅-Glycocholic Acid nih.gov
MatrixHuman Serum nih.gov
Linear Range0.2 to 400 ng/mL nih.gov
Limit of Detection (LOD)0.01 ng/mL nih.gov
Limit of Quantification (LOQ)0.05 ng/mL nih.gov
Intra-day Precision (%RSD)2.3% - 6.1% nih.gov
Inter-day Precision (%RSD)2.4% - 4.6% nih.gov
Recovery103.7% - 114.3% nih.gov

As metabolic tracers, SIL-GDCA and other labeled bile acids enable the investigation of bile acid pool dynamics and metabolic pathways. isotope.com For example, studies have used ¹³C- and ³H-labeled chenodeoxycholic acid to scrutinize its biological stability and enterohepatic cycling, confirming the validity of using these tracers for estimating bile acid kinetics via the isotope dilution technique. researchgate.netresearchgate.net These principles are directly applicable to GDCA, where administering a labeled variant would allow researchers to track its conversion to other secondary bile acids by the gut microbiota or its transport and recirculation, providing critical data for understanding liver diseases and metabolic disorders. caymanchem.com

Advanced Research Models and Experimental Approaches for Glycodeoxycholic Acid Studies

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro models provide a controlled environment to study the direct effects of glycodeoxycholic acid on specific cell types, which is essential for understanding its fundamental cellular and molecular functions.

Hepatocyte and Enterocyte Cell Lines for Transport and Signaling Studies

Hepatocytes and enterocytes are the primary cell types involved in the enterohepatic circulation of bile acids. Therefore, cell lines derived from these tissues are invaluable for studying the transport and signaling pathways affected by this compound.

Human-derived liver cell lines, such as HepG2, HepaRG, and Huh7, are frequently used to model hepatic functions. medchemexpress.comelsevier.esjst.go.jpwur.nl Studies using these cells have explored how GDCA influences cellular processes. For instance, research has shown that GDCA can induce the expression of multidrug resistance-associated proteins (MRP), such as MRP3 and MRP4, in HepG2 cells, which are involved in bile acid transport. elsevier.eselsevier.esresearchgate.net In Huh7 and LM3 cell lines, GDCA has been observed to promote stemness and chemotherapy resistance through the STAT3 signaling pathway. medchemexpress.com HepaRG cells, which can differentiate into both hepatocyte-like and cholangiocyte-like cells, offer a model to study the cholestatic potential of various compounds, including bile acids. jst.go.jpwur.nl

For intestinal transport studies, the human colon adenocarcinoma cell line, Caco-2, is a well-established model. frontiersin.orgwur.nl When grown on permeable supports, Caco-2 cells differentiate to form a polarized monolayer that mimics the intestinal epithelial barrier. frontiersin.org These cells are used to investigate the transport kinetics of bile acids, including GDCA. wur.nlresearchgate.net For example, studies have utilized Caco-2 cells to demonstrate that sodium glycodeoxycholate can reversibly increase paracellular permeability, providing a model to study nutrient absorption in the infant gut. frontiersin.org The transport of GDCA across these monolayers is mediated by specific transporters, including the Apical Sodium-dependent Bile Acid Transporter (ASBT) and the Organic Solute Transporter alpha/beta (OSTα/β). researchgate.netnih.govnih.gov

Table 1: Hepatocyte and Enterocyte Cell Lines in this compound Research

Cell LineOriginKey Applications in GDCA ResearchRelevant Findings
HepG2 Human Hepatocellular CarcinomaModeling cholestasis, studying transporter expression. elsevier.eselsevier.esresearchgate.netGDCA can induce the expression of MRP3 and MRP4 transporters. elsevier.eselsevier.es
HepaRG Human Hepatocellular CarcinomaInvestigating drug-induced cholestasis and bile acid homeostasis. jst.go.jpwur.nlDifferentiates into hepatocyte and cholangiocyte-like cells, providing a comprehensive liver model. jst.go.jpwur.nl
Huh7 Human Hepatocellular CarcinomaStudying signaling pathways affected by GDCA. medchemexpress.comGDCA was found to induce stemness and chemoresistance via STAT3 signaling. medchemexpress.com
Caco-2 Human Colon AdenocarcinomaModeling the intestinal barrier, studying bile acid transport and permeability. frontiersin.orgwur.nlGDCA transport is mediated by ASBT and OSTα/β; can modulate paracellular permeability. frontiersin.orgnih.gov

Immune Cell and Other Specialized Cell Line Investigations

The influence of this compound extends beyond the liver and intestine to the immune system and other specialized cells.

The human monocytic cell line THP-1 and the murine macrophage cell line RAW 264.7 are common models for studying the immunomodulatory effects of bile acids. frontiersin.orgmdpi.com Research has shown that certain bile acids can suppress the production of pro-inflammatory cytokines like IL-6 in macrophages. frontiersin.org For instance, studies have demonstrated that glycochenodeoxycholic acid (GCDCA), a structurally similar conjugated bile acid, can suppress the release of inflammatory cytokines in THP-1 cells. mdpi.com

Other specialized cell lines are also employed to understand the broader effects of GDCA. For example, esophageal cell lines have been used to investigate the effects of bile acid reflux on cell proliferation in the context of Barrett's esophagus. aacrjournals.org In the realm of cancer research, various cancer cell lines, including those from cholangiocarcinoma, are used to study how bile acids like GDCA might influence cancer cell growth and viability. spandidos-publications.com

In Vivo Animal Models for Integrated Physiological Research

While in vitro models are excellent for mechanistic studies, in vivo animal models are essential for understanding the integrated physiological and metabolic effects of this compound within a whole organism.

Rodent Models (e.g., Rats, Rabbits) for Bile Acid Homeostasis and Metabolic Studies

Rodent models, particularly mice and rats, are the most widely used animal models for studying bile acid metabolism and homeostasis. nih.govphysiology.orgacs.orgjci.org These models have been instrumental in elucidating the pathways of bile acid synthesis, enterohepatic circulation, and the regulation of these processes. ucsf.edunih.gov However, it is important to note that there are significant species differences in bile acid composition between humans and mice, with the mouse bile acid pool being more hydrophilic. nih.gov

Rats have been used in studies where the feeding of specific bile acids, like cholic acid, was shown to alter the gut microbiota composition. unite.it this compound has also been used to induce experimental acute pancreatitis in primate models (Macaca nemestrina), highlighting its role in pathological processes. nih.gov

Genetically Modified Animal Models (e.g., FXR knockout mice)

Genetically modified animal models, especially knockout mice, have revolutionized the study of bile acid signaling. ucsf.eduuibk.ac.atmdpi.com The farnesoid X receptor (FXR) is a key nuclear receptor activated by bile acids, and FXR knockout (FXR-/-) mice have been central to understanding its role. frontiersin.orgmdpi.comijbs.com

Studies using FXR knockout mice have demonstrated that the absence of FXR leads to a disordered bile acid homeostasis, characterized by increased bile acid pool size and altered composition. mdpi.comijbs.com For example, in FXR knockout mice, serum concentrations of several bile acids, including glycocholic acid (a related conjugated bile acid), are significantly increased compared to wild-type mice. frontiersin.org These models have been crucial in confirming that the effects of certain bile acids on lipid metabolism are largely dependent on FXR signaling. physiology.org The development of such models has been pivotal in confirming the central role of FXR in maintaining bile acid and lipid homeostasis. ijbs.com

Table 2: Key Findings from FXR Knockout Mouse Models

ParameterObservation in FXR Knockout MiceSignificance
Bile Acid Pool Increased size and altered composition. mdpi.comijbs.comDemonstrates the critical role of FXR in the negative feedback regulation of bile acid synthesis.
Serum Bile Acids Significantly higher concentrations of specific bile acids, including tauro-conjugated and some glycine-conjugated forms. frontiersin.orgmdpi.comHighlights FXR's function in regulating bile acid transport and clearance.
Lipid Metabolism Altered triglyceride and cholesterol homeostasis. ijbs.comConfirms the link between bile acid signaling through FXR and the regulation of lipid metabolism.
Gene Expression Dysregulation of genes involved in bile acid synthesis (e.g., Cyp7a1) and transport. jci.orgijbs.comElucidates the molecular targets of FXR in the liver and intestine.

Germ-Free and Gnotobiotic Animal Models for Microbiota Interaction Studies

The gut microbiota plays a critical role in the metabolism of bile acids, including the deconjugation and dehydroxylation of primary bile acids into secondary bile acids. To study these interactions, germ-free (GF) and gnotobiotic (colonized with known microbial communities) animal models are indispensable. frontiersin.orgresearchgate.net

Omics Technologies in this compound Research

Omics technologies offer a systems-level perspective on the biological roles and impacts of this compound (GDCA). By enabling the large-scale measurement of various classes of molecules, these approaches provide a comprehensive framework for understanding how GDCA interacts with host and microbial systems, from metabolic pathways to gene regulation.

Metabolomics and Lipidomics for Bile Acid Profiling

Metabolomics and lipidomics are cornerstone technologies for the detailed characterization of the bile acid pool, including the precise quantification of this compound. These analytical methods, predominantly based on liquid chromatography-mass spectrometry (LC-MS), allow for the simultaneous measurement of numerous metabolites in biological samples.

Advanced techniques like Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) have become the gold standard for bile acid analysis, offering high sensitivity, specificity, and throughput. mdpi.comfrontiersin.org These methods can effectively separate and quantify a wide array of bile acid species—including primary, secondary, and their glycine (B1666218) or taurine (B1682933) conjugates—from complex matrices such as serum, plasma, urine, and tissues. waters.comacs.org The ability to resolve structurally similar isomers is a key advantage of these chromatographic techniques. mdpi.com Research has successfully applied UPLC-MS/MS to quantify up to 145 different bile acid species in human biofluids, demonstrating the complexity of the bile acid profile. acs.org this compound is consistently identified as a significant component of the circulating bile acid pool in these analyses. nih.gov

Lipidomics, a specialized branch of metabolomics, focuses on the global analysis of lipids. waters.com Given the fundamental role of bile acids in emulsifying and facilitating the absorption of dietary fats and fat-soluble vitamins, lipidomics provides crucial context for GDCA research. nih.gov By profiling changes in the broader lipidome alongside the bile acid pool, researchers can uncover the downstream effects of GDCA on lipid metabolism and related cellular processes. mdpi.comnih.gov

Table 1: Common Bile Acids Quantified by Metabolomic and Lipidomic Platforms

Bile Acid Class Specific Bile Acid Abbreviation
Primary, Unconjugated Cholic Acid CA
Primary, Unconjugated Chenodeoxycholic Acid CDCA
Secondary, Unconjugated Deoxycholic Acid DCA
Secondary, Unconjugated Lithocholic Acid LCA
Secondary, Unconjugated Ursodeoxycholic Acid UDCA
Glycine Conjugated Glycocholic Acid GCA
Glycine Conjugated Glycochenodeoxycholic Acid GCDCA
Glycine Conjugated This compound GDCA
Taurine Conjugated Taurocholic Acid TCA
Taurine Conjugated Taurochenodeoxycholic Acid TCDCA
Taurine Conjugated Taurodeoxycholic Acid TDCA

Metagenomics and Metataxonomics for Gut Microbiota Analysis

Metagenomics and metataxonomics are essential culture-independent methods for investigating the intricate, bidirectional relationship between the gut microbiota and bile acid metabolism. elsevier.eselifesciences.org The gut microbiome is responsible for converting primary bile acids synthesized in the liver into secondary bile acids, the class to which GDCA's precursor, deoxycholic acid, belongs. nih.govnih.gov

Metataxonomics, which typically involves sequencing the 16S ribosomal RNA (16S rRNA) gene, provides a profile of the taxonomic composition of the microbial community. frontiersin.org This approach helps identify which bacterial genera are present and their relative abundances. It has been instrumental in linking specific bacteria to key bile acid transformations. For instance, the 7α-dehydroxylation reaction, which converts primary bile acids into secondary bile acids like deoxycholic acid, is known to be carried out by a narrow group of bacteria, primarily from the Clostridium and Eubacterium genera. frontiersin.org

Metagenomics involves sequencing the entire collective genome of the microbial community, offering insight into its functional potential. nih.gov This approach allows for the identification of specific genes encoding the enzymes responsible for bile acid modifications. nih.gov A critical enzyme in this context is bile salt hydrolase (BSH), which catalyzes the deconjugation of glycine or taurine from bile acids—the gateway step for all subsequent microbial modifications. frontiersin.orgnih.govwikipedia.org BSH genes are widespread among gut bacteria, particularly in genera like Bacteroides and Lactobacillus. frontiersin.orgnih.gov Analyzing the abundance of BSH genes through metagenomics can provide a functional readout of the microbiome's capacity to process conjugated bile acids like GDCA. nih.gov

Table 3: Key Microbial Functions and Genera in Bile Acid Metabolism

Microbial Function Enzyme Reaction Associated Microbial Genera
Deconjugation Bile Salt Hydrolase (BSH) Cleaves the amide bond, separating the amino acid (glycine or taurine) from the steroid core. Bacteroides, Lactobacillus, Clostridium, Bifidobacterium
7α-dehydroxylation 7α-dehydroxylase Removes a hydroxyl group from the C7 position of the steroid core, converting primary into secondary bile acids. Clostridium, Eubacterium
Epimerization Hydroxysteroid dehydrogenase Alters the orientation of hydroxyl groups on the steroid core. Bacteroides, Eubacterium, Ruminococcus

Future Research Directions and Unexplored Avenues for Glycodeoxycholic Acid

Deeper Elucidation of Glycodeoxycholic Acid-Mediated Signaling Pathways

While it is known that this compound exerts effects through receptors like FXR and TGR5, the complete downstream signaling cascades are not fully mapped. nih.gov Future research will need to focus on identifying the full complement of genes and proteins that are regulated by GDCA activation of these receptors. Studies indicate that GDCA can influence the mRNA levels of downstream factors in the FXR signaling pathway, including the short heterodimer partner (SHP). frontiersin.org There is also evidence that it may affect the expression of TGR5. frontiersin.org However, the precise kinetics and cell-type-specific responses to GDCA are areas requiring more profound investigation. Unraveling how GDCA-mediated signaling is modulated by post-translational modifications, receptor desensitization, and interactions with co-activators or co-repressors represents a significant frontier. Further studies are necessary to understand its potential role in pathways beyond the well-established bile acid receptors, which could reveal novel therapeutic targets.

Comprehensive Understanding of Cross-Talk with Other Metabolic Regulators

This compound does not function in isolation; its signaling pathways intersect with numerous other metabolic regulatory networks. A key area for future exploration is the intricate crosstalk with insulin (B600854) signaling. oup.comnih.govmdpi.com While some bile acids are known to improve insulin sensitivity, the specific contribution of GDCA and the molecular mechanisms, such as its influence on insulin receptor substrates, require more detailed study. nih.govmdpi.comfrontiersin.org Another vital area of investigation is its relationship with incretins like glucagon-like peptide-1 (GLP-1). nih.govresearchgate.net Early research showed that a single dose of GDCA could increase postprandial GLP-1 excursions in healthy subjects, suggesting a role in glucose homeostasis mediated by TGR5 activation in the intestine. nih.gov The interplay between GDCA and other nuclear receptors, such as liver X receptors (LXRs) which can have antagonistic effects to FXR, is also a promising avenue for research that could explain its nuanced effects on lipid and cholesterol metabolism. mdpi.commdpi.com

Table 1: Investigated Crosstalk between Bile Acid Receptors (Activated by GDCA) and Metabolic Signaling Pathways

Interacting PathwayReceptor(s)Observed/Potential EffectFuture Research Focus
Insulin SignalingFXR, TGR5Modulation of insulin sensitivity and glucose uptake. nih.govmdpi.commdpi.comElucidating the precise molecular touchpoints, including effects on insulin receptor substrates and downstream kinases like Akt. nih.govfrontiersin.org
GLP-1 SecretionTGR5Stimulation of intestinal GLP-1 release, improving glucose tolerance. nih.govresearchgate.netDetermining the long-term impact on pancreatic function and its therapeutic potential for diabetes. researchgate.netmdpi.com
FGF19 SignalingFXRInhibition of hepatic bile acid synthesis. nih.govmdpi.comUnderstanding the systemic effects of GDCA-induced FGF19 on energy expenditure and lipid metabolism. nih.gov
Nuclear Receptors (e.g., LXR, PPARα)FXRSynergistic or antagonistic regulation of lipid and cholesterol metabolism. mdpi.comMapping the competitive and cooperative interactions on shared target genes. mdpi.com

Advanced Investigation of Gut Microbiota-Glycodeoxycholic Acid Co-Metabolism

The synthesis of deoxycholic acid (DCA), the precursor to GDCA, is entirely dependent on the metabolic activity of specific gut bacteria. nih.govnih.gov Genera such as Clostridium and Bacteroides are known to perform the crucial 7α-dehydroxylation step that converts primary bile acids into DCA. nih.govasm.org A primary goal for future research is to move beyond the genus level to identify the specific species and strains, and the precise enzymes (e.g., bile salt hydrolases (BSH) and 7α/β-hydroxysteroid dehydrogenases) responsible for DCA production. nih.govasm.org Furthermore, the relationship is bidirectional; bile acids, including GDCA, shape the microbial community. tandfonline.com Investigating how GDCA influences microbial composition and function—for instance, whether it promotes the growth of bacteria that produce it or inhibits competing microbes—is a critical unexplored avenue. This co-metabolism is integral to host-microbe symbiosis, and its dysregulation is implicated in various metabolic diseases. nih.govoup.com

Table 2: Key Gut Microbial Genera in Deoxycholic Acid Production and Future Research Areas

Microbial GenusMetabolic FunctionKey EnzymesFuture Research Direction
Clostridium7α-dehydroxylation of primary bile acids. nih.govbai operon enzymes. asm.orgStrain-specific efficiency of DCA production; Regulation of bai operon expression.
BacteroidesDeconjugation of conjugated bile acids. nih.govBile Salt Hydrolase (BSH). nih.govnih.govRole in the deconjugation of GDCA itself; Impact on the bioavailability of DCA for re-conjugation.
Eubacterium7-dehydroxylation and epimerization. nih.gov7α/β-hydroxysteroid dehydrogenases (HSDH). nih.govCharacterization of HSDH enzyme kinetics and substrate specificity.
LactobacillusDeconjugation of conjugated bile acids. nih.govBile Salt Hydrolase (BSH). nih.govInfluence on the pool of primary bile acids available for conversion to DCA.

Development of Novel Research Tools and Analytical Techniques

Advancing our understanding of this compound requires parallel advancements in the tools used to study it. A significant area of development is the creation of novel biosensors for the rapid and sensitive detection of specific bile acids like GDCA in biological samples. biorxiv.orgresearchgate.net Bacterial biosensors, which use engineered transmembrane receptors that trigger a reporter gene in the presence of GDCA, are a promising technology currently under development. biorxiv.orgnih.govresearchgate.net These tools could provide real-time measurements from complex environments like fecal samples, complementing traditional mass spectrometry methods. researchgate.netnih.gov Furthermore, refining hyphenated analytical techniques and multi-omics platforms will enhance the accuracy and sensitivity of GDCA quantification. frontiersin.orgtandfonline.com The development of specific molecular probes and antibodies for GDCA could also enable more precise visualization of its subcellular localization and trafficking, providing new insights into its cellular activity.

Systems Biology Approaches to Integrate this compound Dynamics

To fully comprehend the multifaceted role of this compound, an integrative, systems-level perspective is essential. conicet.gov.ar Future research will increasingly rely on systems biology approaches that combine multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of GDCA's influence. nih.govfrontiersin.orgmdpi.com Such models can help decipher the complex network of interactions between GDCA signaling, host metabolism, and the gut microbiome. nih.govresearchgate.net For example, integrating fecal metabolomics with microbiome sequencing can reveal correlations between specific bacterial taxa and GDCA levels, which can then be linked to host gene expression profiles in relevant tissues. frontiersin.orgnih.gov These holistic approaches are necessary to move beyond linear pathways and predict how perturbations in GDCA levels, whether through diet, disease, or therapeutic intervention, will affect the entire biological system. nih.gov

Q & A

Q. What analytical techniques are recommended for quantifying glycodeoxycholic acid in biological samples, and how can method validation be performed?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for GDCA quantification. Deuterated internal standards, such as GDCA-d4, are critical for correcting matrix effects and improving precision . Method validation should include recovery tests (e.g., 94–106% recovery rates in bile ), linearity assessments, and inter-day/intra-day reproducibility checks. Additionally, calibration curves using isotopically labeled analogs ensure accuracy in complex biological matrices like plasma or saliva .

Q. How should GDCA be incorporated into experimental models of pancreatic inflammation?

  • Methodological Answer : GDCA is used to induce acute necrotizing pancreatitis (ANP) in rodent models via intraductal administration. Key considerations include:
  • Dose optimization (e.g., 10–50 mg/kg, depending on species) to balance pathological severity with survival rates.
  • Co-administration with agents like L-glutamine to study protective effects .
  • Inclusion of sham-operated controls to differentiate GDCA-specific effects from surgical trauma .

Q. What are the primary challenges in isolating GDCA from biological matrices, and how can they be mitigated?

  • Methodological Answer : GDCA’s hydrophobicity and low abundance in biofluids (e.g., saliva, plasma) require optimized extraction protocols:
  • Solid-phase extraction (SPE) with C18 columns to enhance recovery.
  • Acidification of samples to protonate bile acids, improving retention.
  • Use of enzymatic deconjugation steps to hydrolyze taurine/glycine conjugates when quantifying total bile acids .

Advanced Research Questions

Q. How can multivariate statistical methods resolve contradictions in GDCA’s reported biomarker potential across liver disease studies?

  • Methodological Answer : Discrepancies in GDCA levels (e.g., lower in HCC vs. cirrhosis vs. elevated in Alzheimer’s disease ) may arise from cohort heterogeneity or analytical variability. To address this:
  • Apply orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify confounding variables (e.g., MELD scores, comorbidities) .
  • Validate findings across independent cohorts using harmonized protocols for sample collection (fasting status, storage conditions) and analytical platforms (e.g., standardized HPLC-MS settings) .

Q. What experimental design considerations are critical for studying GDCA’s role in bile acid enterohepatic cycling?

  • Methodological Answer :
  • Use stable isotope tracers (e.g., ¹³C-GDCA) to track synthesis, conjugation, and recycling kinetics in vivo.
  • Pair with knockout models (e.g., FXR or TGR5 null mice) to dissect receptor-specific pathways.
  • Integrate multi-omics data (metabolomics, metagenomics) to assess GDCA-microbiota interactions .

Q. How can researchers optimize GDCA quantification in low-abundance matrices like saliva?

  • Methodological Answer :
  • Pre-concentration steps (e.g., lyophilization) to enhance detection limits.
  • Derivatization with methyl esters or hydrazides to improve ionization efficiency in MS .
  • Cross-validate results with paired plasma/bile samples to confirm biological relevance .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for interpreting GDCA’s contribution to bile acid variance in PCA models?

  • Methodological Answer : In principal component analysis (PCA), GDCA often contributes significantly to principal component 2 (PC2), reflecting its glycine conjugation and hydrophobicity . To enhance interpretability:
  • Calculate variable importance in projection (VIP) scores to rank GDCA’s discriminatory power.
  • Use loadings plots to visualize correlations with other bile acids (e.g., glycochenodeoxycholic acid) .
  • Pair with hierarchical clustering to group samples by GDCA abundance patterns .

Q. How should conflicting data on GDCA’s pro-inflammatory vs. cytoprotective effects be reconciled?

  • Methodological Answer : Context-dependent effects may arise from concentration thresholds or tissue-specific receptor expression:
  • Dose-response studies to define pro-apoptotic (high-dose) vs. anti-inflammatory (low-dose) ranges.
  • Transcriptomic profiling (e.g., RNA-seq) to identify GDCA-regulated pathways (e.g., NF-κB, Nrf2) in target tissues .

Methodological Validation

Q. What steps ensure robust recovery of GDCA in complex biological samples?

  • Methodological Answer :
  • Spike-and-recovery experiments using deuterated GDCA-d4 to assess extraction efficiency (e.g., 95–106% recovery in bile ).
  • Matrix-matched calibration standards to account for ion suppression/enhancement in MS.
  • Inter-laboratory reproducibility testing with shared reference materials .

Advanced Techniques

Q. How can isotopic labeling advance GDCA pharmacokinetic studies?

  • Methodological Answer :
    GDCA-d4 or GDCA-d6 enables precise tracking of absorption, distribution, and excretion in vivo. Applications include:
  • Pharmacokinetic modeling using LC-MS/MS to calculate AUC, Cmax, and half-life.
  • Bile acid pool size estimation via isotope dilution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.